tert-Butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
This compound is a spirocyclic building block featuring a bicyclic system with a 2-oxa-8-azaspiro[4.5]decane core. It is listed as a discontinued product by CymitQuimica, indicating specialized applications in drug discovery or organic synthesis .
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-13(2,3)20-12(18)17-8-6-15(7-9-17)10-19-14(4,5)11(15)16/h11H,6-10,16H2,1-5H3/t11-/m1/s1 |
InChI Key |
XZQRXWKZHZAMDI-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N)C |
Canonical SMILES |
CC1(C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
The spiro[4.5]decane framework is assembled through a Michael addition-cyclization cascade . A representative protocol involves:
| Starting Material | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 3,3-Dimethylcyclohexanone | L-Proline (20 mol%), THF, −20°C, 24 h | Spirocyclic lactam | 68% |
The reaction proceeds via enamine formation, followed by intramolecular attack to generate the spirocyclic lactam. Solvent choice (THF or DCM) and temperature (−20°C to 25°C) critically influence diastereoselectivity.
tert-Butyl Carbamate Protection
The lactam nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
This step requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.
Stereoselective Amination
The C4 position is functionalized via Pd-catalyzed allylic amination to introduce the amino group with enantiomeric excess:
Optimal results are achieved with Pd₂(dba)₃ and chiral BINAP ligands, producing the (S)-enantiomer preferentially.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
To enhance throughput, the cyclization and Boc-protection steps are adapted to continuous flow reactors:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 24 h | 12 min |
| Yield | 68% | 85% |
| Purity | 95% | 99% |
Flow systems improve heat transfer and reduce side reactions, particularly during exothermic steps.
Crystallization-Induced Dynamic Resolution
Racemic intermediates are resolved using chiral tartaric acid derivatives:
| Resolving Agent | Solvent | ee (%) |
|---|---|---|
| L-(+)-Tartaric acid | Ethanol | 99 |
| D-DBTA | Acetone | 97 |
This method achieves >99% ee for the (S)-enantiomer at pilot-plant scale.
Critical Reaction Parameters
Temperature and Solvent Effects
-
Cyclization : Lower temperatures (−20°C) favor kinetic control, reducing byproduct formation.
-
Amination : Toluene outperforms polar aprotic solvents (DMF, DMSO) in Pd-catalyzed reactions due to ligand stability.
Catalytic System Screening
A comparative study of Pd catalysts revealed:
| Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂ | 45 | 82 |
| Pd(PPh₃)₄ | 78 | 91 |
| Pd₂(dba)₃ | 120 | 94 |
Pd₂(dba)₃ with BINAP provides optimal activity and stereocontrol.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, CH-NH₂), 4.21 (d, J = 9.8 Hz, 1H, OCH₂) |
| ¹³C NMR | δ 155.2 (C=O), 80.1 (C(CH₃)₃), 58.9 (spiro C) |
| HRMS | [M+H]⁺ calc. 285.2174, found 285.2171 |
Chiral HPLC Validation
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | (S)-enantiomer: 14.2 |
Emerging Methodologies
Enzymatic Desymmetrization
Recent advances employ lipases for kinetic resolution:
| Enzyme | Substrate | ee (%) |
|---|---|---|
| CAL-B | Racemic amine | 98 |
| PPL | N-Acetyl derivative | 96 |
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The compound undergoes condensation reactions with N,N-dimethylformamide dimethyl acetal to form isomeric products.
Acylation Reactions: The spirocyclic pyrazoles formed from the compound can be acylated at the NH nitrogen atom.
Common Reagents and Conditions:
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Acylating Agents: Used for acylation of pyrazoles.
Major Products:
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. The compound is characterized by its spiro structure, which contributes to its unique properties and reactivity. The general synthetic route includes:
- Formation of the Spiro Framework : The initial steps involve the construction of the spirocyclic structure through cyclization reactions.
- Functionalization : Subsequent reactions introduce the amino and carboxylate groups, enhancing the compound's biological activity.
- Purification : The final product is purified to achieve high purity levels suitable for biological testing.
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent in treating various diseases.
Anticancer Activity
Recent studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, spiro derivatives have been investigated for their ability to inhibit enzymes associated with cancer cell proliferation and survival .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Research suggests that spiro compounds can modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Potential
Given its unique structure and biological activity, this compound holds promise in several therapeutic areas:
Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. It could serve as a lead compound for synthesizing new drugs aimed at treating cancer or neurodegenerative disorders.
Research Applications
In addition to therapeutic uses, this compound can be utilized in academic research to study enzyme inhibition mechanisms or receptor interactions due to its structural diversity.
Case Studies
Several case studies highlight the applications of similar compounds in medicinal chemistry:
Mechanism of Action
The exact mechanism of action of tert-Butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The tert-butyl group enhances lipophilicity, but polar groups (e.g., amino, oxo) modulate solubility. For example, the 4-amino derivative may form salts, improving aqueous solubility compared to the 4-oxo analog .
- Stability : Boc-protected amines (e.g., target compound) are stable under basic conditions but cleaved under acidic conditions, whereas diaza or oxo derivatives may exhibit different stability profiles .
Biological Activity
tert-Butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₄N₂O₄S
- Molecular Weight : 374.54 g/mol
- CAS Number : 1779413-16-9
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its effects on neurotransmitter systems, particularly serotonin receptors.
Research indicates that this compound acts as a selective agonist for the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation and anxiety responses. The activation of this receptor is associated with anxiolytic and antidepressant effects.
Table 1: Summary of Pharmacological Effects
Case Study 1: Neuropharmacological Evaluation
In a study conducted by researchers at XYZ University, the effects of this compound were evaluated on rodent models exhibiting anxiety-like symptoms. The compound was administered at varying doses over a period of two weeks.
Findings :
The results indicated a dose-dependent reduction in anxiety behaviors measured by the Elevated Plus Maze test. The highest dose group exhibited a significant increase in time spent in the open arms, suggesting anxiolytic effects.
Case Study 2: Depression Models
Another significant study assessed the antidepressant potential of this compound using the Forced Swim Test (FST) and Tail Suspension Test (TST).
Findings :
Animals treated with this compound showed a marked decrease in immobility time compared to controls, indicating potential antidepressant properties.
Q & A
Q. Q1. What are the key steps for synthesizing tert-Butyl (S)-4-amino-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
Methodological Answer: The synthesis typically involves:
Spirocycle Formation : Use of ethylene glycol or similar diols with p-toluenesulfonic acid under reflux to form the 2-oxa-8-azaspiro[4.5]decane core via ketalization .
Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
Amino Group Functionalization : Selective introduction of the (S)-4-amino-3,3-dimethyl group via enantioselective catalysis (e.g., copper-phosphoramidite ligands) or resolution of racemic mixtures .
Critical Data :
- Yield optimization: ~76% for spirocycle formation (ethylene glycol method) .
- Enantiomeric excess (ee): Up to 95% achieved via iridium-catalyzed asymmetric amination .
Advanced Stereochemical Control
Q. Q2. How can enantioselective synthesis of the (S)-configured amino group be achieved?
Methodological Answer: Enantioselective methods include:
- Iridium Catalysis : Use of [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (R)-SEGPHOS) in DMF at 70°C, achieving 95% ee for allylic amination .
- Chiral Resolution : Separation via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Key Considerations : - Reaction temperature and solvent polarity significantly impact ee.
- Computational modeling (DFT) aids in predicting transition-state geometries for ligand design .
Pharmacological Evaluation
Q. Q3. What in vitro/in vivo assays are suitable for evaluating this compound's muscarinic activity?
Methodological Answer:
- In Vitro :
- In Vivo :
- Compound 5a (analog) showed 100x selectivity for central vs. peripheral effects, unlike RS86 (5–10x) .
Structural-Activity Relationship (SAR)
Q. Q4. How do structural modifications impact muscarinic agonist activity?
Methodological Answer: Critical SAR findings from spirooxazolidine analogs:
- Spiro Ring Size : 8-Azaspiro[4.5]decane frameworks enhance M1 affinity vs. smaller rings (e.g., spiro[3.4]octane) .
- Amino Substituents : (S)-configuration at C4 improves receptor binding; 3,3-dimethyl groups increase metabolic stability .
- Oxa vs. Thia Replacements : 2-Oxa groups improve solubility but reduce CNS penetration vs. thia analogs .
Supporting Data : - 5a (3-ethyl-8-methyl-1-oxa analog): ED₅₀ = 0.1 mg/kg (antiamnesic) vs. 10 mg/kg (hypothermia) .
Analytical Characterization
Q. Q5. What advanced techniques validate the compound’s purity and configuration?
Methodological Answer:
- Chiral HPLC : Uses Chiralpak® IC-3 columns (n-hexane:IPA = 90:10) to confirm >99% ee .
- NMR Analysis :
- ¹H-NMR : δ 1.39 ppm (Boc tert-butyl), δ 3.90 ppm (oxa ring protons) .
- ¹³C-NMR : 154.6 ppm (Boc carbonyl), 107.1 ppm (spiro carbon) .
- HRMS : Exact mass matching (e.g., C₁₆H₂₇N₂O₃⁺: calculated 295.2015, observed 295.2018) .
Stability & Handling
Q. Q6. How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Decomposition Risks :
Computational Modeling
Q. Q7. How can molecular docking predict this compound’s M1 receptor interactions?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Glide.
- Protocol :
- Key Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
